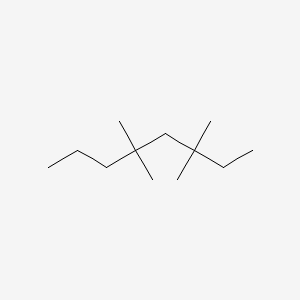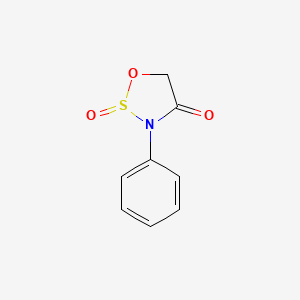
3,3,6,6,7,7,10,10-Octamethyldodeca-1,4,8,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6,7,7,10,10-Octamethyldodeca-1,4,8,11-tetraene: is an organic compound characterized by its unique structure featuring multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6,7,7,10,10-Octamethyldodeca-1,4,8,11-tetraene typically involves the use of specific starting materials and catalysts. One common method involves the reaction of appropriate alkenes under controlled conditions to form the desired tetraene structure. The reaction conditions often include the use of solvents such as ethyl ether and temperatures around 248°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and isolation to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 3,3,6,6,7,7,10,10-Octamethyldodeca-1,4,8,11-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the hydrogenation of double bonds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane.
Major Products Formed:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,3,6,6,7,7,10,10-Octamethyldodeca-1,4,8,11-tetraene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,3,6,6,7,7,10,10-Octamethyldodeca-1,4,8,11-tetraene involves its interaction with molecular targets and pathways. The compound’s multiple double bonds and methyl groups allow it to participate in various chemical reactions, influencing its reactivity and interactions. Specific pathways and targets may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
- 1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene
- 3-Hydroxy-3,7,11-trimethyl-1,6,10-dodecatriene
- 1,1,4,7,10,10-Hexamethyltriethylene tetramine
Comparison: 3,3,6,6,7,7,10,10-Octamethyldodeca-1,4,8,11-tetraene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
61775-66-4 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
3,3,6,6,7,7,10,10-octamethyldodeca-1,4,8,11-tetraene |
InChI |
InChI=1S/C20H34/c1-11-17(3,4)13-15-19(7,8)20(9,10)16-14-18(5,6)12-2/h11-16H,1-2H2,3-10H3 |
InChI Key |
PBBCFRSXXQYGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C=CC(C)(C)C(C)(C)C=CC(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-Bis{2-[(4-methylphenyl)sulfanyl]phenyl}diazene](/img/structure/B14543975.png)

![2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane](/img/structure/B14543989.png)
![1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium](/img/structure/B14543990.png)
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene](/img/structure/B14543995.png)

![1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate](/img/structure/B14544001.png)

![1H-Imidazo[4,5-b]pyrazine, 2-(chloromethyl)-1,5,6-trimethyl-](/img/structure/B14544006.png)


